molecular formula C15H19NO4 B575280 Methyl N-Cbz-piperidine-3-carboxylate CAS No. 174543-74-9

Methyl N-Cbz-piperidine-3-carboxylate

Cat. No.: B575280
CAS No.: 174543-74-9
M. Wt: 277.32
InChI Key: BMBZPWAQRLLZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-Cbz-piperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom and a methyl ester group at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-Cbz-piperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the protection of piperidine with a Cbz group, followed by esterification at the 3-position. The reaction typically involves the use of benzyl chloroformate (Cbz-Cl) as the protecting agent and methanol as the esterifying agent. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the protection of piperidine, followed by esterification and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-Cbz-piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is often used for hydrogenation reactions to remove the Cbz group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Free amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl N-Cbz-piperidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl N-Cbz-piperidine-3-carboxylate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Cbz protecting group provides stability during synthetic processes and can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
  • Methyl 1-Cbz-3-methylazetidine-3-carboxylate
  • 1-Cbz-3,3-dimethyl-4-oxo-piperidine

Uniqueness

Methyl N-Cbz-piperidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both the Cbz protecting group and the methyl ester group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPWAQRLLZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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